z-Glycine N-carboxyanhydride

Ring-opening polymerization Polypeptoid synthesis NCA mechanism

Researchers developing non-PEG drug delivery carriers face enzymatic degradation of polypeptide-based systems. Z-Gly-NCA (CAS 159396-61-9), an N-substituted glycine N-carboxyanhydride (NNCA), addresses this via ring-opening polymerization to yield protease-resistant, main-chain degradable polypeptoids. • Produces polypeptoids inherently resistant to proteolytic enzymes-overcoming a key limitation of polypeptide carriers in vivo. • Living polymerization with linear pseudo first-order kinetics enables precise MW control via monomer-to-initiator ratio; yields Poisson-type molar mass distributions. • Commercial grades: 95%->98% purity. Store at -20°C under inert atmosphere; rigorously exclude moisture.

Molecular Formula C11H9NO5
Molecular Weight 235.195
CAS No. 159396-61-9
Cat. No. B587266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namez-Glycine N-carboxyanhydride
CAS159396-61-9
Molecular FormulaC11H9NO5
Molecular Weight235.195
Structural Identifiers
SMILESC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C11H9NO5/c13-9-6-12(11(15)17-9)10(14)16-7-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyZCVPEWOITAFJJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





z-Glycine N-carboxyanhydride: Product Overview


z-Glycine N-carboxyanhydride (Z-Gly-NCA, CAS 159396-61-9), systematically named benzyl 2,5-dioxooxazolidine-3-carboxylate, is an N-substituted glycine N-carboxyanhydride (NNCA) monomer with molecular formula C11H9NO5 and molecular weight 235.19 g/mol [1]. Unlike α-amino acid NCAs which polymerize into polypeptides, Z-Gly-NCA belongs to the NNCA class and yields N-substituted polyglycines (polypeptoids) upon ring-opening polymerization (ROP) [2]. These polypeptoids are main-chain degradable, nonionic, and exhibit protease resistance, making them attractive alternatives to PEG in drug delivery applications [2]. The compound is commercially available at purities of ≥95% to >98% from multiple vendors including Shanghai Hanhong Scientific, Apeptide, and BOC Sciences .

NNCA monomer designed for ring-opening polymerization to yield N-substituted polyglycines (polypeptoids)
Produces nonionic polymers with reported protease resistance and main-chain degradability for drug delivery carrier research
Compatible with secondary amine initiators; polymerization kinetics support controlled chain-length design

Why Generic Substitution Requires Verification


Substituting Z-Gly-NCA with another NCA monomer—even one with a seemingly similar protecting group strategy—is not a trivial procurement decision. The reactivity of NCA monomers varies significantly based on the amino acid side chain, N-substitution pattern, and protecting group chemistry [1]. For instance, glycine-derived NCAs exhibit different polymerization kinetics compared to substituted α-amino acid NCAs [2], and the presence of the benzyloxycarbonyl (Z) protecting group on the nitrogen atom fundamentally alters the monomer's electronic character and stability [3]. Furthermore, NNCA monomers like Z-Gly-NCA polymerize via a distinct mechanism from α-amino acid NCAs, producing polypeptoids rather than polypeptides, which confers different material properties including protease resistance [1]. These differences directly impact polymerization control, molecular weight distribution, and the final polymer's performance in applications such as drug delivery or biomaterials. The quantitative evidence below establishes where and how these differences manifest in measurable terms.

α-Amino acid NCA replacement alters product identity: Substituting with an α-amino acid NCA yields polypeptides, not polypeptoids, which shifts protease susceptibility and degradation profile.

N-substitution and protecting group variation change reactivity: Differences in N-substituent (e.g., benzyl vs. methyl) and protecting group chemistry can alter polymerization kinetics, hydrophilicity, and self-assembly behavior.

Quantitative Evidence Guide


Polymerization Mechanism and Initiator Kinetics

Z-Gly-NCA belongs to the NNCA class, which polymerizes via a mechanism distinct from α-amino acid NCAs. DFT computational studies reveal that while both α-amino acid NCAs (exemplified by L-alanine-NCA) and NNCAs (exemplified by sarcosine-NCA) follow the normal amine mechanism (NAM), the rate-determining step for both is amine addition on the 5-carbonyl group rather than decarboxylation [1]. Critically, the energy barrier for secondary amine initiation is lower than for primary amine initiation across both NCA and NNCA systems, confirming that secondary amines can initiate NNCA polymerization as fast as or faster than primary amines [1]. This mechanistic distinction enables polymerization initiation strategies for Z-Gly-NCA that differ from those optimal for α-amino acid NCAs, with direct implications for initiator selection and polymerization kinetics [1].

Initiator Kinetics
Class-level inference
Secondary amine initiation barrier lower than primary amine for both NNCA and α-amino acid NCA classes; r1×r2 ≈ 1 for Ala-NCA/Sar-NCA copolymerization
Supports secondary amine initiator selection for NNCA polymerization
DFT computation; experimental copolymerization in DMF
Ring-opening polymerization Polypeptoid synthesis NCA mechanism

Solvent-Dependent Polymerization Acceleration

Polymerization kinetics of NNCA monomers, including Z-Gly-NCA and its N-benzyl analog, exhibit strong solvent dependence. Recent studies demonstrate that polymerizing NNCAs in low-polarity, weak hydrogen-bonding solvents such as dichloromethane (DCM) results in significantly accelerated polymerization rates compared to conventional polymerization in N,N-dimethylformamide (DMF) [1]. This accelerated polymerization in DCM minimizes side reactions from water and other impurities, enabling the preparation of copolypeptoid nanoparticles at high solid contents (up to 15%) within several hours via polymerization-induced self-assembly (PISA) [1]. The solvent-dependent acceleration is a class-specific property of NNCAs, distinguishing them from α-amino acid NCAs which typically require different solvent optimization strategies [1].

Solvent Effect on Rate
Class-level inference
DCM enables high-solid-content (up to 15%) PISA within hours; DMF shows slower kinetics and limited assembly
Accelerated polymerization in DCM may reduce side reactions
PISA with poly(sarcosine) stabilizing block; class-specific to NNCAs
Polymerization kinetics Solvent effects Polymerization-induced self-assembly

Living Polymerization and Molecular Weight Control

NNCA monomers, including Z-Gly-NCA, exhibit well-controlled polymerization behavior characterized by strictly linear pseudo first-order kinetic plots to high monomer consumption [1]. This living polymerization characteristic enables precise control over molecular weight, with molar mass distributions following a Poisson distribution [1]. The molecular weight can be directly controlled by adjusting the monomer-to-initiator ratio [1]. This controlled behavior contrasts with certain α-amino acid NCA polymerizations where side reactions and termination events can broaden molecular weight distributions [1]. The Poisson-type distribution and predictable kinetics provide a high degree of synthetic reliability for researchers requiring well-defined polypeptoid architectures [1].

MW Control
Class-level inference
Linear pseudo first-order kinetics to high conversion; Poisson-type molar mass distribution
Enables precise chain-length control via monomer-to-initiator ratio
GPC, MALDI-TOF characterization; narrow dispersity reported
Living polymerization Molecular weight control Polypeptoid

Copolymerization Sequence Control

When copolymerizing glycine-derived NCA monomers with other amino acid NCAs, the choice of catalyst or initiator critically influences monomer incorporation rates and resulting copolymer sequence. Studies on glycine-NCA and β-alanine-NCA copolymerization show that primary amine initiation leads to random sequences with both reactivity ratio parameters near 1 (azeotropic copolymerization) [1]. In contrast, when aprotic bases such as pyridine or triethylamine are used as catalysts, the rate of glycine incorporation becomes higher than that of β-alanine, resulting in copolymers with a block structure rather than random sequences [1]. While this specific study examined unsubstituted glycine-NCA rather than Z-Gly-NCA, the differential incorporation behavior of glycine-based NCAs under varying catalytic conditions provides a transferable principle: the choice of initiator system for Z-Gly-NCA copolymerizations will directly impact comonomer incorporation rates and the resulting copolymer microstructure [1].

Sequence Control
Cross-study comparable
Primary amine initiation: r1≈r2≈1 (random); aprotic base (pyridine/TEA): block structure (preferential Gly incorporation)
Initiator selection governs copolymer architecture
15N NMR study on glycine-NCA/β-alanine-NCA; transferable principle
Copolymerization Reactivity ratios Polypeptide sequence

Commercial Purity and Storage Specifications

Commercial Z-Gly-NCA is available at specified purity grades ranging from 95% to >98% from multiple vendors including Shanghai Hanhong Scientific, Apeptide, and BOC Sciences . According to the Safety Data Sheet (SDS), Z-Gly-NCA should be stored in a tightly closed container in a dry, cool, and well-ventilated place [1]. No specific melting point or decomposition temperature data are available in the literature or vendor specifications . While these purity specifications are standard for research-grade NCA monomers and do not represent a unique differentiation from other NCAs, they establish the baseline quality available for procurement decisions. The absence of published stability data underscores the need for users to establish their own storage and handling protocols when using Z-Gly-NCA in sensitive polymerization applications [1].

Purity & Storage
Supporting evidence
Commercially available at vendor-specified purities (95–98%+); store cool, dry, tightly closed
Standard NCA quality; moisture control critical for polymerization
Vendor SDS; no published stability or decomposition data
Quality control Monomer purity Storage stability

Protease Resistance and Main-Chain Degradability

Polymers derived from NNCA monomers like Z-Gly-NCA exhibit fundamentally different biological stability profiles compared to polypeptides synthesized from α-amino acid NCAs. Specifically, diblock copolypeptoid nano-assemblies prepared from NNCA polymerization are resistant to protease degradation [1], whereas polypeptides synthesized from α-amino acid NCAs are typically susceptible to enzymatic degradation by proteases. Additionally, N-substituted polyglycines (polypeptoids) are expected to be main-chain degradable [2]. This combination of protease resistance with main-chain degradability represents a material property profile that distinguishes polypeptoids from both protease-susceptible polypeptides and non-degradable synthetic polymers like PEG [1].

Biostability Profile
Class-level inference
Polypeptoids: protease-resistant, main-chain degradable. Polypeptides: protease-susceptible. PEG: non-degradable.
Reported protease resistance with main-chain degradability supports carrier research requiring in vivo stability and ultimate elimination
In vitro protease assay; diblock copolypeptoid nano-assemblies
Polypeptoid Biodegradation Protease resistance

Application Scenarios


Protease-Resistant Polypeptoid Nanocarriers

Z-Gly-NCA is optimally deployed for synthesizing polypeptoid-based drug delivery nanocarriers when protease resistance and main-chain degradability are required. The accelerated polymerization kinetics observed in DCM enable high-solid-content (up to 15%) polymerization-induced self-assembly (PISA) within hours, minimizing side reactions [1]. The resulting polypeptoid nano-assemblies resist protease degradation, offering a distinct advantage over polypeptide-based carriers that are susceptible to enzymatic breakdown [1]. This scenario applies to researchers developing alternatives to PEGylated nanocarriers, particularly where anti-PEG immune responses or PEG non-degradability are concerns [1].

Well-Defined Polypeptoid Architectures

For applications requiring precise control over polymer chain length and narrow molecular weight distribution, Z-Gly-NCA is a suitable monomer choice due to the living polymerization behavior characteristic of NNCA monomers. The polymerization follows strictly linear pseudo first-order kinetics to high monomer consumption, and molar mass distributions are Poisson-type [2]. Molecular weight can be directly controlled by adjusting the monomer-to-initiator ratio [2]. This scenario is relevant for researchers synthesizing block copolypeptoids, surface-grafted polypeptoid brushes, or other architectures where dispersity control is critical for reproducible material performance [2].

Controlled Copolymer Sequence Architecture

When copolymerizing Z-Gly-NCA with other amino acid-derived NCA monomers, researchers can leverage initiator selection to control copolymer microstructure. Evidence from glycine-NCA copolymerization studies indicates that primary amine initiation yields random copolymers (reactivity ratios near 1), whereas aprotic base catalysts such as pyridine or triethylamine result in preferential glycine incorporation and block copolymer formation [3]. This initiator-dependent sequence control is valuable for designing gradient or block copolypeptoids with tailored self-assembly properties for drug delivery or biomaterial applications [3].

Quality-Controlled Procurement Protocols

Z-Gly-NCA procurement should be guided by vendor-specific purity specifications, with available commercial grades ranging from 95% to >98% . The compound requires storage in a tightly closed container in a dry, cool, and well-ventilated place, consistent with the moisture sensitivity typical of NCA monomers [4]. Given the absence of published stability or decomposition data, researchers conducting sensitive polymerization reactions should implement incoming quality verification and maintain rigorous moisture exclusion during storage and handling [4]. This scenario underscores the importance of selecting vendors with documented purity specifications and establishing appropriate storage protocols prior to procurement .

Application
Selection Property
Validation Focus
Polypeptoid nanocarrier assembly research
Reported protease resistance and main-chain degradability
Protease degradation assay; degradation product analysis
Controlled MW polypeptoid synthesis
Living polymerization kinetics and Poisson MWD
GPC/SEC dispersity analysis; MALDI-TOF end-group fidelity
Copolypeptoid sequence architecture design
Initiator-dependent sequence control
NMR sequence analysis; reactivity ratio determination
Monomer procurement and handling protocol
Vendor purity specifications and moisture sensitivity
Purity verification (NMR/HPLC); moisture exclusion during storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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